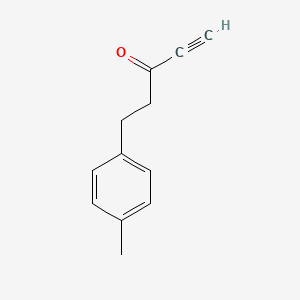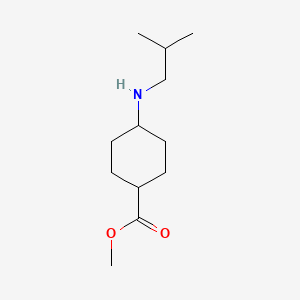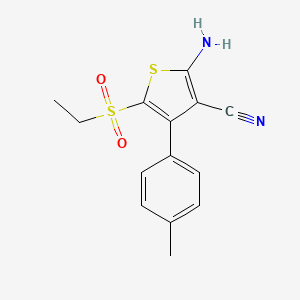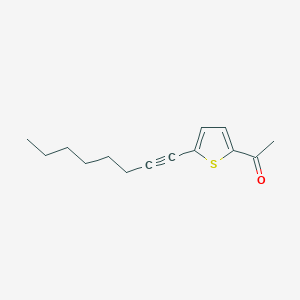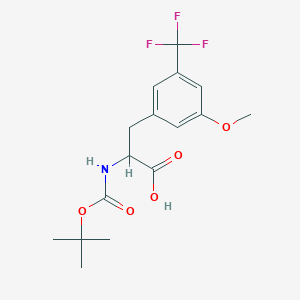
N-Phenyl-guanosine 2',3',5'-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-guanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C22H23N5O8 and a molecular weight of 485.45 g/mol . It is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and the amino group at the 2-position is substituted with a phenyl group. This compound is primarily used in biochemical research, particularly in the study of nucleosides and their derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:
Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.
Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.
The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine derivative.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine and acetic acid.
Oxidation: Oxidized phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and the effects of acetylation and phenylation on nucleoside properties.
Biology: Investigated for its potential effects on nucleic acid metabolism and interactions with enzymes involved in nucleoside processing.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-guanosine 2’,3’,5’-Triacetate can be compared with other acetylated and phenylated nucleosides, such as:
N-Phenyl-adenosine 2’,3’,5’-Triacetate: Similar structure but with adenine as the base instead of guanine.
N-Phenyl-cytidine 2’,3’,5’-Triacetate: Similar structure but with cytosine as the base.
N-Phenyl-uridine 2’,3’,5’-Triacetate: Similar structure but with uracil as the base.
The uniqueness of N-Phenyl-guanosine 2’,3’,5’-Triacetate lies in its specific interactions with guanine-specific enzymes and nucleic acids, which can lead to distinct biological and chemical properties .
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
